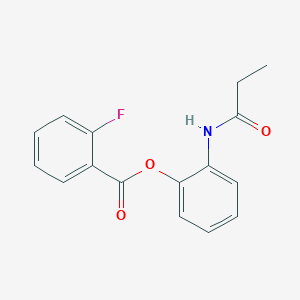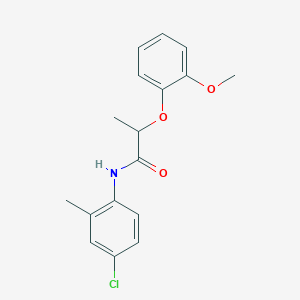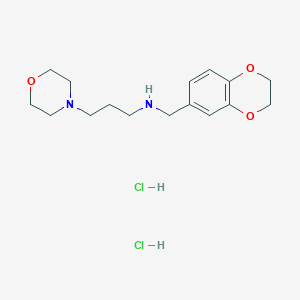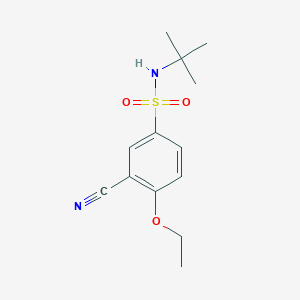![molecular formula C15H13F3N2O3 B4425655 N-(1-methyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B4425655.png)
N-(1-methyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide
Übersicht
Beschreibung
N-(1-methyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide (hereafter referred to as NMTF) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
NMTF has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for investigating the role of specific proteins in various biological processes. For example, NMTF has been used to study the function of the protein Mdm2, which is involved in the regulation of the tumor suppressor protein p53. NMTF has also been used to study the function of the protein Hsp90, which is involved in the regulation of various signaling pathways in cells.
Wirkmechanismus
The mechanism of action of NMTF is not fully understood, but it is believed to involve the inhibition of specific proteins involved in various biological processes. For example, NMTF has been shown to inhibit the activity of the protein Mdm2, which leads to an increase in the levels of the tumor suppressor protein p53. NMTF has also been shown to inhibit the activity of the protein Hsp90, which leads to the degradation of various signaling proteins in cells.
Biochemical and Physiological Effects:
NMTF has been found to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes. For example, NMTF has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent. NMTF has also been shown to inhibit the growth of various cancer cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NMTF in lab experiments is its specificity for certain proteins involved in various biological processes. This makes it a valuable tool for investigating the function of these proteins in cells. However, one of the limitations of using NMTF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving NMTF. One area of research involves the development of more efficient synthesis methods for this compound. Another area of research involves the identification of additional proteins that are targeted by NMTF. Finally, there is a need for further studies to investigate the potential therapeutic applications of NMTF in the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
N-[1-oxo-1-[3-(trifluoromethyl)anilino]propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-9(19-14(22)12-6-3-7-23-12)13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-9H,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTUMKJRNOMMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-methyl-9-(4-morpholinylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4425599.png)
![2-amino-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4425606.png)
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4425627.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(3-hydroxy-1-piperidinyl)ethyl]acetamide](/img/structure/B4425641.png)
![2,4-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4425656.png)
![6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425657.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4425678.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)